molecular formula C20H15NO5 B1216481 10-Hydroxydihydrosanguinarine

10-Hydroxydihydrosanguinarine

Cat. No.: B1216481
M. Wt: 349.3 g/mol
InChI Key: UYMYPMGPARAZNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-hydroxydihydrosanguinarine is a benzophenanthridine alkaloid comprising dihydrosanguinarine carrying a hydroxy substituent at the 10-position. It derives from a hydride of a sanguinarine.

Scientific Research Applications

Alkaloid Analysis in Papaver Somniferum Cultivars

10-Hydroxydihydrosanguinarine is identified as a major alkaloid in the root system of the Tasmanian Papaver somniferum L. elite cultivar. It is compared with the low-morphine cultivar "Marianne," demonstrating differential alkaloid regulation in each cultivar of P. somniferum (Frick et al., 2005).

Potential Inhibition of SARS CoV2

Computational studies suggest that 8-Hydroxydihydrosanguinarine, a derivative of sanguinarine, exhibits significant binding affinity with SARS CoV2 proteins, indicating potential as a therapeutic molecule for anti-COVID-19 drug design (Jena et al., 2022).

Antifungal Activity

The compound shows potent antifungal activity against clinical drug-resistant yeast isolates, suggesting its potential application in therapy for serious infections caused by drug-resistant fungi (Meng et al., 2009).

Reconstitution in Saccharomyces Cerevisiae

A study describes the reconstitution of a 10-gene plant pathway in Saccharomyces cerevisiae for the production of dihydrosanguinarine and its oxidized derivative, sanguinarine. This demonstrates the feasibility of producing high-value alkaloids in microbial systems (Fossati et al., 2014).

Apoptosis Induction in Cancer Cells

6-Methoxydihydrosanguinarine, a related compound, has been shown to induce apoptotic cell death in HT29 colon carcinoma cells, suggesting its potential in anticancer treatments (Lee et al., 2004).

Inhibitory Effects on LPS-Induced NO Production

Compounds related to this compound exhibit strong inhibitory activities toward LPS-induced NO production in macrophage RAW264.7 cells, suggesting anti-inflammatory applications (Park et al., 2011).

Properties

Molecular Formula

C20H15NO5

Molecular Weight

349.3 g/mol

IUPAC Name

24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-15-ol

InChI

InChI=1S/C20H15NO5/c1-21-7-13-18(14(22)6-17-20(13)26-9-25-17)11-3-2-10-4-15-16(24-8-23-15)5-12(10)19(11)21/h2-6,22H,7-9H2,1H3

InChI Key

UYMYPMGPARAZNU-UHFFFAOYSA-N

SMILES

CN1CC2=C(C3=C1C4=CC5=C(C=C4C=C3)OCO5)C(=CC6=C2OCO6)O

Canonical SMILES

CN1CC2=C(C3=C1C4=CC5=C(C=C4C=C3)OCO5)C(=CC6=C2OCO6)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Hydroxydihydrosanguinarine
Reactant of Route 2
Reactant of Route 2
10-Hydroxydihydrosanguinarine
Reactant of Route 3
10-Hydroxydihydrosanguinarine
Reactant of Route 4
Reactant of Route 4
10-Hydroxydihydrosanguinarine
Reactant of Route 5
Reactant of Route 5
10-Hydroxydihydrosanguinarine
Reactant of Route 6
10-Hydroxydihydrosanguinarine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.